REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:13])[CH2:4][C:5](=[O:12])[CH2:6][CH2:7][CH:8]=[C:9]([CH3:11])[CH3:10].C1(C)C=CC(S([N:23]=[N+:24]=[N-])(=O)=O)=CC=1>C(N(CC)CC)C>[CH3:1][O:2][C:3](=[O:13])[C:4](=[N+:23]=[N-:24])[C:5](=[O:12])[CH2:6][CH2:7][CH:8]=[C:9]([CH3:10])[CH3:11]
|
Name
|
|
Quantity
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0.54 g
|
Type
|
reactant
|
Smiles
|
COC(CC(CCC=C(C)C)=O)=O
|
Name
|
|
Quantity
|
0.61 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-])C
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Name
|
|
Quantity
|
0.3 g
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Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
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Smiles
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COC(C(C(CCC=C(C)C)=O)=[N+]=[N-])=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.55 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |